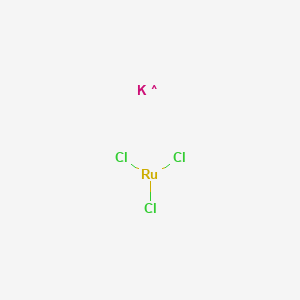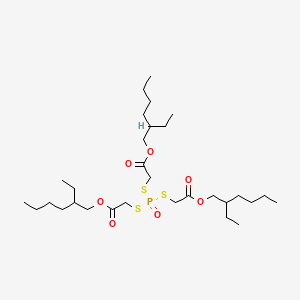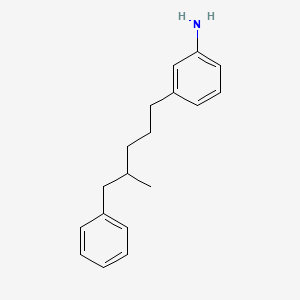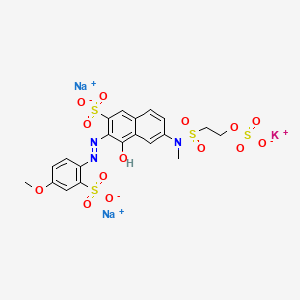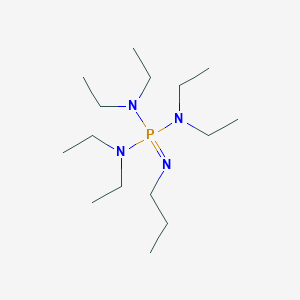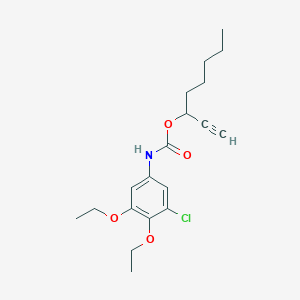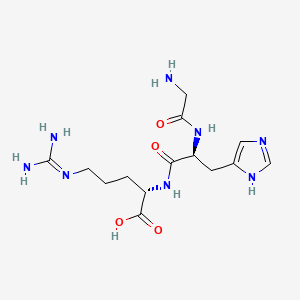![molecular formula C15H10N2O3 B14415113 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS No. 83414-49-7](/img/structure/B14415113.png)
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is an organic compound with the molecular formula C15H10N2O3. It is characterized by a nearly orthogonal relationship between its ring systems, with the dihedral angle between the rings being approximately 86.13° . The nitro group is approximately coplanar with the pyridine ring, allowing for close interactions within the crystal structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine typically involves the reaction of 2-naphthol with 5-nitropyridine under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Reduction: The major product is 2-[(Naphthalen-2-yl)oxy]-5-aminopyridine.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biological effects, depending on the specific application. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine
- 2-[(Naphthalen-2-yl)oxy]acetamide
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is unique due to its specific structural arrangement, which allows for distinct interactions within its crystal structure.
Eigenschaften
CAS-Nummer |
83414-49-7 |
|---|---|
Molekularformel |
C15H10N2O3 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-naphthalen-2-yloxy-5-nitropyridine |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI-Schlüssel |
PKKYICIDXVYJLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
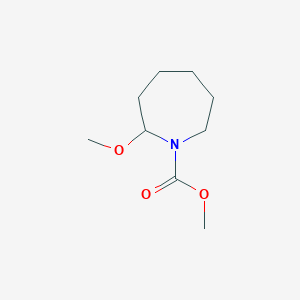
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
